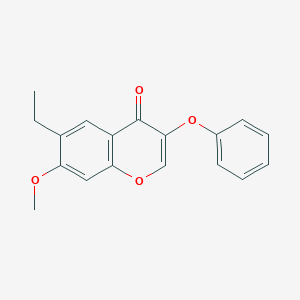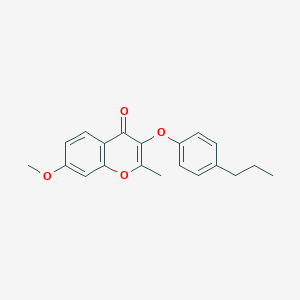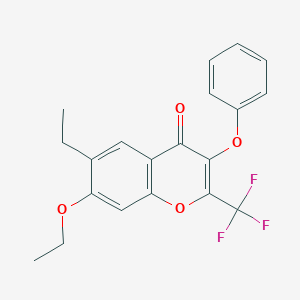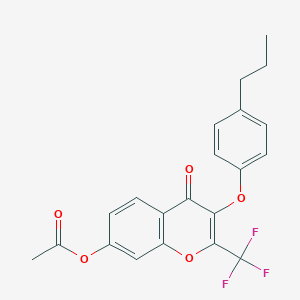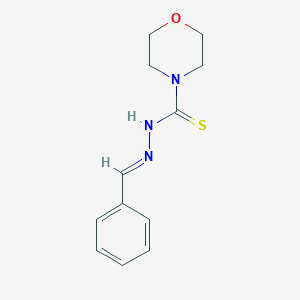
N-(benzylideneamino)morpholine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-benzylidene-4-morpholinecarbothiohydrazide: is an organic compound with the molecular formula C₁₂H₁₅N₃OS It is a derivative of morpholine and is characterized by the presence of a benzylidene group attached to the nitrogen atom of the morpholine ring and a thiohydrazide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzylidene-4-morpholinecarbothiohydrazide typically involves the condensation reaction between 4-morpholinecarbothiohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond between the carbonyl group of benzaldehyde and the amino group of 4-morpholinecarbothiohydrazide.
Industrial Production Methods: While specific industrial production methods for N’-benzylidene-4-morpholinecarbothiohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N’-benzylidene-4-morpholinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated derivatives of the benzylidene group.
科学的研究の応用
N’-benzylidene-4-morpholinecarbothiohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or polymer additives.
作用機序
The mechanism of action of N’-benzylidene-4-morpholinecarbothiohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The benzylidene group may also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
N’-benzylidene-4-morpholinecarbothiohydrazide can be compared with other similar compounds, such as:
N’-benzylidene-4-morpholinecarbohydrazide: Similar structure but lacks the thio group.
N’-benzylidene-4-piperidinecarbothiohydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
N’-benzylidene-4-morpholinecarbothiosemicarbazide: Similar structure but with a semicarbazide group instead of a thiohydrazide group.
The uniqueness of N’-benzylidene-4-morpholinecarbothiohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C12H15N3OS/c17-12(15-6-8-16-9-7-15)14-13-10-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,17)/b13-10+ |
InChIキー |
JTDXEDKSUCAFEG-JLHYYAGUSA-N |
異性体SMILES |
C1COCCN1C(=S)N/N=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
正規SMILES |
C1COCCN1C(=S)NN=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B380506.png)
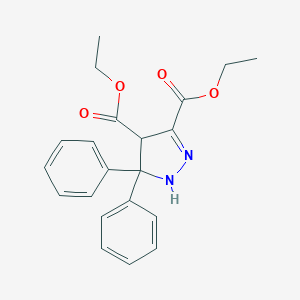
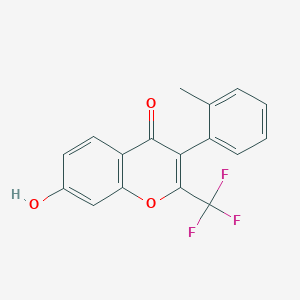
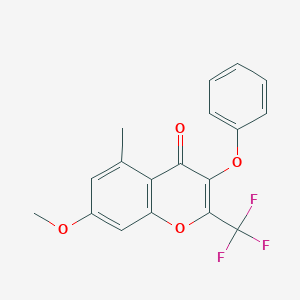
![2-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B380516.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380518.png)
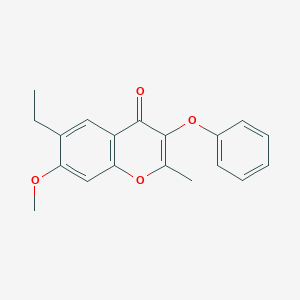
![2-((2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(naphthalen-2-yl)acetamide](/img/structure/B380521.png)
